

Application Note: Quantitative Analysis of Glutarylcarnitine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *DL-Glutaryl carnitine-13C,d3*

Cat. No.: *B12405474*

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Abstract

This application note describes a robust and sensitive method for the quantification of glutarylcarnitine (C5DC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Glutarylcarnitine is a key biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1). The presented method offers high specificity and accuracy, crucial for distinguishing glutarylcarnitine from isobaric interferences, a known limitation of flow injection analysis. The simple protein precipitation-based sample preparation protocol and optimized LC-MS/MS parameters make this method suitable for high-throughput analysis in a research setting.

Introduction

Glutaric Acidemia Type I is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism, caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. The quantification of glutarylcarnitine in biological matrices is a primary tool for the identification and monitoring of GA1.

Traditional methods like flow injection tandem mass spectrometry, while suitable for newborn screening, lack the specificity to differentiate glutarylcarnitine from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).^{[1][2]} This can lead to false-positive or false-negative

results.[1][2] The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary chromatographic separation for accurate and precise quantification of glutaryl carnitine.[1][2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for glutaryl carnitine quantification in human plasma.

Experimental

Materials and Reagents

- Glutaryl carnitine standard (Sigma-Aldrich or equivalent)
- Glutaryl carnitine-(trimethyl-d9) hydrochloride (d9-Glutaryl carnitine) internal standard (Cambridge Isotope Laboratories, Inc. or equivalent)
- LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)
- Formic acid (Sigma-Aldrich or equivalent)
- Human plasma (BioIVT or equivalent)

Equipment

- Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., SCIEX Triple Quad, Waters Xevo TQ-S)
- Analytical balance
- Microcentrifuge
- Pipettes
- Autosampler vials

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

- Prepare a 1 mg/mL stock solution of glutaryl carnitine in methanol.

- Prepare a 1 mg/mL stock solution of d9-Glutarylcarnitine in methanol.

Working Standard Solutions:

- Prepare a series of working standard solutions of glutarylcarnitine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
- Prepare a working internal standard (IS) solution of d9-Glutarylcarnitine at a suitable concentration (e.g., 1 µg/mL) in 50:50 methanol:water.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation.

- Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control (QC) sample.
- Internal Standard Addition: Add 20 µL of the working internal standard solution to each tube.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
- Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Injection: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |
|--------------------|--|
| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min |

Mass Spectrometry Conditions:

| Parameter | Value |
|-------------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
|-----------------------------------|---------------------|-------------------|-----------------|-----------------------|------------------|
| Glutarylcar nitine | 276.1 | 85.1 | 100 | 20 | 30 |
| d9- Glutarylcar nitine (IS) | 285.2 | 94.1 | 100 | 20 | 30 |

Data Analysis

The quantification of glutarylcarcarnitine is performed using a targeted data analysis workflow.

- **Peak Integration:** The chromatographic peaks for glutarylcarcarnitine and the internal standard are integrated using the instrument's software (e.g., MassLynx, Analyst).
- **Calibration Curve:** A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of $1/x$ is typically used.
- **Quantification:** The concentration of glutarylcarcarnitine in the plasma samples is calculated from the calibration curve using the measured peak area ratios.

Results and Method Validation

The LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity according to established guidelines.

Linearity:

The method demonstrated excellent linearity over a concentration range of 0.05 to 20 μM for glutarylcarcarnitine. The coefficient of determination (R^2) was consistently >0.99 .

Precision and Accuracy:

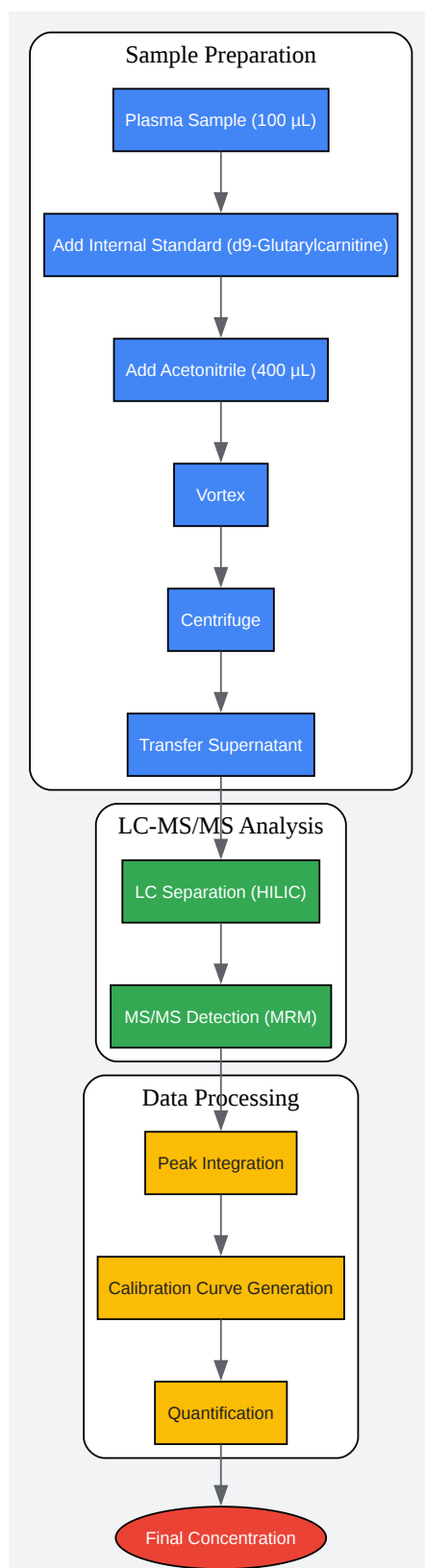
The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.

| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|----------|--------------------|---------------------------|---------------------------|--------------|
| Low | 0.15 | < 10% | < 10% | 90-110% |
| Medium | 1.5 | < 10% | < 10% | 90-110% |
| High | 15 | < 10% | < 10% | 90-110% |

Lower Limit of Quantification (LLOQ):

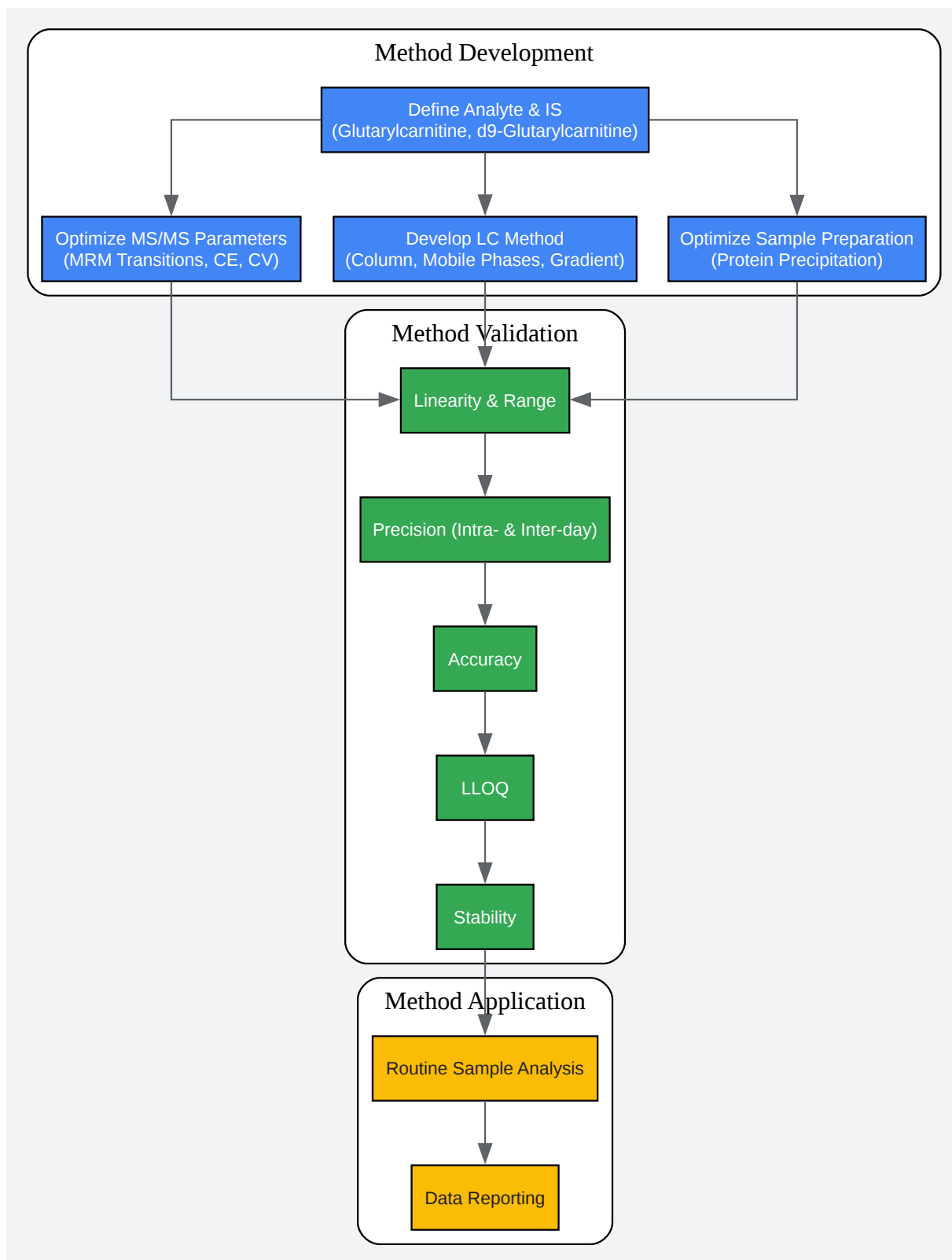
The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, was determined to be 0.05 µM.

Visualizations



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Caption: Experimental workflow for glutarylcarnitine quantification.



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Caption: Logical flow of the LC-MS/MS method development and validation process.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of glutaryl carnitine in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for research applications requiring the analysis of a large number of samples. This method is a valuable tool for researchers studying Glutaric Acidemia Type I and other related metabolic pathways.

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